molecular formula C8H8BrN3O B13546198 2-Azido-2-(3-bromo-phenyl)-ethanol

2-Azido-2-(3-bromo-phenyl)-ethanol

Cat. No.: B13546198
M. Wt: 242.07 g/mol
InChI Key: INTSRMKJVXSTMC-UHFFFAOYSA-N
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Description

2-Azido-2-(3-bromophenyl)ethan-1-ol is an organic compound that features both azide and bromophenyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary method for synthesizing 2-azido-2-(3-bromophenyl)ethan-1-ol involves the regioselective ring-opening of epoxides. This reaction is catalyzed by halohydrin dehalogenase from Ilumatobacter coccineus, which exhibits excellent α-position regioselectivity in the azide-mediated ring-opening of styrene oxide derivatives . The reaction typically employs sodium azide as the azide source and is carried out under mild conditions, such as shaking at 900 rpm and 30°C for 1 hour .

Industrial Production Methods

While specific industrial production methods for 2-azido-2-(3-bromophenyl)ethan-1-ol are not well-documented, the general approach would likely involve scaling up the aforementioned synthetic route. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling azides, which can be hazardous.

Chemical Reactions Analysis

Types of Reactions

2-Azido-2-(3-bromophenyl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Sodium Azide: Commonly used for introducing the azide group.

    Catalysts: Halohydrin dehalogenase for regioselective ring-opening.

    Reducing Agents: Hydrogen gas or other reducing agents for azide reduction.

Major Products

    Triazoles: Formed via cycloaddition reactions.

    Amines: Formed via reduction of the azide group.

Scientific Research Applications

2-Azido-2-(3-bromophenyl)ethan-1-ol has several applications in scientific research:

    Organic Synthesis: Used as a precursor for synthesizing various nitrogen-containing compounds.

    Medicinal Chemistry:

    Materials Science: Used in the synthesis of functional materials with unique properties.

Mechanism of Action

The mechanism of action for 2-azido-2-(3-bromophenyl)ethan-1-ol primarily involves its reactivity as an azide compound. The azide group can participate in cycloaddition reactions, forming triazoles that can interact with biological targets. Additionally, the bromophenyl group can engage in various interactions, contributing to the compound’s overall reactivity and potential biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Azido-2-(2-bromophenyl)ethan-1-ol
  • 2-Azido-2-(4-bromophenyl)ethan-1-ol

Uniqueness

2-Azido-2-(3-bromophenyl)ethan-1-ol is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and the types of products formed in chemical reactions

Properties

Molecular Formula

C8H8BrN3O

Molecular Weight

242.07 g/mol

IUPAC Name

2-azido-2-(3-bromophenyl)ethanol

InChI

InChI=1S/C8H8BrN3O/c9-7-3-1-2-6(4-7)8(5-13)11-12-10/h1-4,8,13H,5H2

InChI Key

INTSRMKJVXSTMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C(CO)N=[N+]=[N-]

Origin of Product

United States

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